Properties of (Carbethoxymethylene)triphenylphosphorane-13C2 for isotope labeling
Properties of (Carbethoxymethylene)triphenylphosphorane-13C2 for isotope labeling
An In-Depth Technical Guide to (Carbethoxymethylene)triphenylphosphorane-¹³C₂ for Isotope Labeling Applications
Abstract
Stable isotope labeling is an indispensable tool in modern chemical and biomedical research, enabling precise tracking of molecules, elucidation of reaction mechanisms, and quantification in complex biological matrices. (Carbethoxymethylene)triphenylphosphorane, a stabilized Wittig reagent, provides a robust and highly selective method for the introduction of a two-carbon acetyl group. This guide details the properties, synthesis, and application of its doubly-labeled isotopologue, (Carbethoxymethylene)triphenylphosphorane-¹³C₂, for researchers, scientists, and drug development professionals. We will explore the causality behind its predictable stereoselectivity, provide detailed experimental protocols, and discuss its role in creating ¹³C-labeled α,β-unsaturated esters, which are valuable intermediates in pharmaceutical and metabolic research.
The Strategic Advantage of ¹³C-Labeling with Wittig Reagents
The Power of Carbon-13 in Modern Research
Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that possesses a nuclear spin, making it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy. Its low natural abundance (~1.1%) means that molecules strategically enriched with ¹³C produce distinct and significantly enhanced signals in ¹³C-NMR spectra. This property is invaluable for:
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Mechanistic Elucidation: Tracking the fate of specific carbon atoms through complex reaction sequences.
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Metabolic Studies: Following the biotransformation of a drug or metabolite in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
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Quantitative Analysis: Using Mass Spectrometry (MS), the mass shift introduced by ¹³C labeling allows for the use of the labeled compound as an ideal internal standard for accurate quantification.
The Wittig Reaction: Precision in Alkene Synthesis
The Wittig reaction, developed by Georg Wittig (Nobel Prize in Chemistry, 1979), is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[1][2][3] The reaction involves a phosphonium ylide (also called a Wittig reagent) reacting with a carbonyl compound to form a new carbon-carbon double bond with high regioselectivity.[2][3] A key advantage of the Wittig reaction is that the double bond forms exactly where the carbonyl oxygen was located, avoiding the isomeric mixtures often seen in elimination reactions.[2] This precision makes it an ideal platform for isotope labeling, as the position of the isotopic label in the final product is unequivocally known.[4][5][6]
(Carbethoxymethylene)triphenylphosphorane: A Stabilized Ylide
(Carbethoxymethylene)triphenylphosphorane, also known as ethyl (triphenylphosphoranylidene)acetate, is classified as a "stabilized" ylide.[7][8] The term "stabilized" refers to the presence of an electron-withdrawing group (in this case, the ester) adjacent to the negatively charged carbon of the ylide's resonance structure.[8][9] This delocalization of charge makes the reagent more stable, often appearing as a handleable, air-stable crystalline solid, which is a significant practical advantage over highly reactive, unstable ylides that must be prepared and used in situ under strictly inert conditions.[3][7][9][10] This inherent stability is also the primary determinant of the reaction's stereochemical outcome.
Core Properties of (Carbethoxymethylene)triphenylphosphorane-¹³C₂
Chemical Structure and Isotopic Designation
The ¹³C₂ designation indicates that two carbon atoms within the carbethoxymethylene moiety are the Carbon-13 isotope. The synthesis originates from ¹³C₂-labeled ethyl bromoacetate, placing the labels at the ylidic carbon (Cα) and the carbonyl carbon (C=O).
Structure: (C₆H₅)₃P=¹³CH-¹³COOC₂H₅
This precise placement allows for the introduction of a contiguous, two-carbon labeled fragment into a target molecule.
Physicochemical Properties
The macroscopic properties of the ¹³C₂-labeled variant are nearly identical to the unlabeled compound, with the primary difference being its molecular weight.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-(triphenyl-λ⁵-phosphanylidene)acetate-¹³C₂ | [11] |
| Synonyms | Ethyl (triphenylphosphoranylidene)acetate-¹³C₂, (2-Ethoxy-2-oxoethylidene)triphenylphosphorane-¹³C₂ | [11] |
| Molecular Formula | C₂₂H₂₁O₂P (with two ¹³C atoms) | [11] |
| Molecular Weight | ~350.38 g/mol | [11] |
| Appearance | White to pale yellow crystalline powder | [10][12][13] |
| Melting Point | 125-130 °C | [12][13] |
| Solubility | Soluble in chloroform, THF; limited solubility in water and alcohols | [13][14][15] |
Spectroscopic Signature: A ¹³C-NMR Perspective
While ¹H NMR and IR spectra of the labeled compound are nearly identical to the unlabeled standard, the ¹³C-NMR spectrum is fundamentally different and serves as the primary confirmation of successful labeling.
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Signal Intensity: The signals for the two ¹³C-labeled carbons will be exceptionally intense compared to the natural-abundance signals from the triphenylphosphine and ethyl groups.
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¹³C-¹³C Coupling: A significant one-bond coupling constant (¹J_CC) will be observed between the two labeled carbons, appearing as a doublet for each signal (unless further split by phosphorus or protons). This is an unambiguous confirmation of the contiguous labeling.
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¹³C-³¹P Coupling: The ylidic carbon (P=¹³C) will exhibit a large coupling constant to the phosphorus-31 nucleus (¹J_CP), providing further structural confirmation.
Stability, Handling, and Storage
(Carbethoxymethylene)triphenylphosphorane is a stabilized ylide and is relatively stable to air and moisture compared to non-stabilized ylides.[10][15] However, for long-term storage and to ensure high reactivity, best practices should be followed.
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Storage: Store in a tightly sealed container in a cool, dry place (refrigerator, 2-8°C is recommended).[13] Storage under an inert atmosphere (e.g., nitrogen or argon) is ideal to prevent slow degradation.[10][16]
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Handling: Avoid prolonged exposure to air and moisture.[10] While less reactive than many other organometallic reagents, standard personal protective equipment (gloves, safety glasses) should be used.
Synthesis and Quality Control of the Labeled Reagent
The synthesis of (Carbethoxymethylene)triphenylphosphorane-¹³C₂ follows the classical two-step preparation of Wittig reagents, starting with an isotopically labeled precursor.
Synthetic Workflow
The process involves the formation of a phosphonium salt via an Sₙ2 reaction, followed by deprotonation to generate the ylide.
Caption: Synthesis of the ¹³C₂-labeled Wittig reagent.
Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures for the unlabeled compound.[14][17] All steps involving the valuable ¹³C₂-labeled material should be performed with care to maximize yield.
Part A: Synthesis of (Ethoxycarbonyl-¹³C-methyl-¹³C)triphenylphosphonium Bromide
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In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve triphenylphosphine (1.0 eq.) in a minimal amount of dry benzene or toluene.
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Add ethyl bromoacetate-¹³C₂ (1.0 eq.) dropwise to the stirred solution.
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Heat the reaction mixture at reflux (approx. 70-80°C) for 2-3 days, or until a significant white precipitate has formed.[17]
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Cool the mixture to room temperature and collect the white solid by vacuum filtration.
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Wash the solid with a small amount of cold benzene or diethyl ether to remove any unreacted starting materials.
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Dry the resulting phosphonium salt under vacuum. The product is typically used in the next step without further purification.
Part B: Formation of (Carbethoxymethylene)triphenylphosphorane-¹³C₂
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Dissolve the phosphonium salt from Part A in water at room temperature.[17]
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While stirring vigorously, add a 5% aqueous sodium hydroxide (NaOH) solution dropwise.
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Continue adding the base until the solution is alkaline (test with litmus or pH paper). A white precipitate of the ylide will form.[17]
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Filter the precipitate, wash thoroughly with distilled water to remove inorganic salts, and dry under vacuum.
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The ylide can be further purified by recrystallization from a solvent system like ethyl acetate/petroleum ether.[17]
Quality Control and Characterization
Confirmation of the isotopic incorporation and purity is critical.
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Mass Spectrometry (MS): ESI-MS should show a parent ion peak corresponding to the mass of the ¹³C₂-labeled compound (~351.14 for [M+H]⁺).
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NMR Spectroscopy:
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¹H NMR should confirm the overall structure and purity.
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¹³C NMR is essential to verify the position and integrity of the labels, as evidenced by the intense signals and characteristic ¹³C-¹³C and ¹³C-³¹P coupling patterns.
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Application in Isotope Labeling: The ¹³C-Wittig Reaction
Mechanism and (E)-Stereoselectivity
The key to the utility of this reagent is its predictable stereochemical outcome. Stabilized ylides almost exclusively produce the thermodynamically more stable (E)-alkene (trans).[7][8][18]
Causality: The reaction proceeds through a four-membered oxaphosphetane intermediate.[1][2] Because the stabilized ylide is less reactive, the initial nucleophilic addition step is reversible.[8] This reversibility allows the intermediates to equilibrate to the most stable arrangement, which minimizes steric repulsion between the bulky triphenylphosphine group and the R-group of the aldehyde. This favored anti-arrangement directly leads to the formation of the (E)-alkene upon decomposition.[7][8]
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